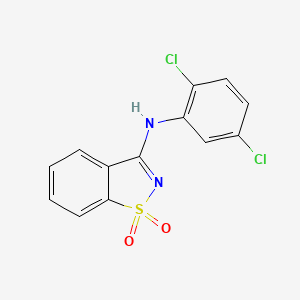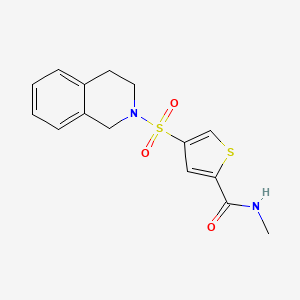
N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- A study by Mahmoud Arafat et al. (2022) describes the synthesis of novel derivatives involving N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which is structurally similar to the compound of interest. This synthesis involves interactions with various reagents, including 3-methyl-1H-pyrazol-5(4H)-one, to form bis(pyrazol-5-ols) and pyridones derivatives (Arafat et al., 2022).
Molecular Structure Analysis
- Jing-lin Wang (2009) studied the molecular and crystal structures of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide, which has similarities in molecular structure. This study revealed normal chair conformations of cyclohexyl groups and a planar configuration of amide N and C atoms (Wang, 2009).
Chemical Reactions and Properties
- The synthesis and characterization of similar acetamide derivatives, such as 2-chloro N-aryl substitutedacetamide derivatives, were explored by A. Vinayak et al. (2014), focusing on their reactivity and structural properties (Vinayak et al., 2014).
Physical Properties Analysis
- The compound's physical properties, such as its crystalline structure and conformational details, can be inferred from studies like the one by Xinchen Chi et al. (2018), which investigated similar compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide. This study revealed insights into hydrogen bonding and other non-covalent interactions influencing the compound's structure (Chi et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as reactivity and potential biological activity, can be paralleled from studies on similar compounds. For instance, Gao Yonghong's (2009) research on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide explores the effects of reaction conditions on yield and the resultant chemical structure (Yonghong, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has delved into the synthesis and evaluation of pyridine derivatives for their antiproliferative activities, showcasing the compound's potential in cancer research. Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, demonstrating promising anticancer activity against various cell lines, offering insights into the molecule's utility in developing novel anticancer agents (Alaa M. Alqahtani, A. Bayazeed, 2020).
Antimicrobial Applications
Novel syntheses of imines and thiazolidinones derived from chloro-methylphenoxyacetamide have been explored for their antimicrobial properties. Fuloria et al. (2009) investigated the antibacterial and antifungal activities of these compounds, highlighting the potential application of N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide derivatives in combating microbial infections (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).
Environmental Impact and Degradation
The atmospheric oxidation of chlorinated aromatic compounds, including those similar to N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide, has been studied to understand their environmental fate. Murschell and Farmer (2018) examined the OH oxidation of chlorinated phenoxy acids, revealing potential pathways for environmental degradation and the formation of less toxic products, providing a basis for assessing the environmental impact of such compounds (T. Murschell, D. Farmer, 2018).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLTUVXXRINURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)
![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)
![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)